molecular formula C19H22Cl2N2O2 B1662891 Dmxb-A CAS No. 156223-05-1

Dmxb-A

Numéro de catalogue B1662891
Numéro CAS: 156223-05-1
Poids moléculaire: 381.3 g/mol
Clé InChI: BXKYFUGAAFLYJL-BXGYHSFXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DMXB-A is a novel, small-molecule, orally active and selective alpha-7 nicotinic acetylcholine (nACh) receptor agonist . It has demonstrated memory and cognition enhancement activity in human clinical trials . It has been studied for its potential therapeutic uses, particularly in the treatment of neurodegenerative diseases and psychiatric disorders .


Molecular Structure Analysis

DMXB-A is a derivative of the natural product anabaseine that acts as a partial agonist at neural nicotinic acetylcholine receptors (nAChRs) . It binds to both the α4β2 and α7 subtypes . The chemical formula of DMXB-A is C19H20N2O2 .

Applications De Recherche Scientifique

Specific Scientific Field

This application falls under the field of Neuroscience and Psychiatry .

Summary of the Application

Dmxb-A has been shown to enhance memory and cognitive function. It has been studied for its potential therapeutic uses, particularly in the treatment of neurodegenerative diseases and psychiatric disorders .

Methods of Application or Experimental Procedures

Dmxb-A is a derivative of the natural product anabaseine that acts as a partial agonist at neural nicotinic acetylcholine receptors (nAChRs). It binds to both the α4β2 and α7 subtypes, but activates only the α7 to any significant extent .

Results or Outcomes

Activation of the α7 nAChR has been shown to have neuroprotective effects and to improve cognitive function, making it an attractive target for drug development .

Treatment of Schizophrenia

Specific Scientific Field

This application falls under the field of Psychiatry .

Summary of the Application

Dmxb-A is being investigated for the treatment of schizophrenia .

Methods of Application or Experimental Procedures

In a clinical trial, 12 non-smoking subjects diagnosed with schizophrenia each received 3 daily treatments. The treatments consisted of 150mg of DMXBA, with another dose of 75mg administered 2 hours later, 75mg of DXMBA, with another dose of 37.5mg administered 2 hours later, and a placebo treatment .

Results or Outcomes

A P50 auditory-evoked test measured a significant effect on sensory gating, and a Repeatable Battery for Assessment of Neuropsychological Status test measured a significant effect on neurocognition .

Treatment of Alzheimer’s Disease

Specific Scientific Field

This application falls under the field of Neurology .

Summary of the Application

Dmxb-A is being investigated for the treatment of Alzheimer’s disease .

Methods of Application or Experimental Procedures

Several studies have investigated the effects of Dmxb-A in various animal models of neurodegenerative diseases, including Alzheimer’s disease .

Results or Outcomes

Dmxb-A has been shown to have anti-inflammatory and neuroprotective effects, and to improve cognitive function .

Treatment of Rheumatoid Arthritis

Specific Scientific Field

This application falls under the field of Rheumatology .

Summary of the Application

A recent study investigated the cholinergic anti-inflammatory pathway (CAP) in rheumatoid arthritis (RA). They used the α7 nicotinic acetylcholine receptor (α7nAChR) agonist Dmxb-A to study its role in reducing synovial inflammation in a mice model of collagen-induced arthritis (CIA) .

Methods of Application or Experimental Procedures

The study used Dmxb-A to lessen inflammation and reduce monocyte infiltration into the synovium .

Results or Outcomes

This study highlights a new mechanism by which cholinergic signaling can mitigate synovial inflammation in RA .

Treatment of Parkinson’s Disease

Specific Scientific Field

This application falls under the field of Neurology .

Summary of the Application

Dmxb-A is being investigated for the treatment of Parkinson’s disease .

Methods of Application or Experimental Procedures

Several studies have investigated the effects of Dmxb-A in various animal models of neurodegenerative diseases, including Parkinson’s disease .

Results or Outcomes

Dmxb-A has been shown to have anti-inflammatory and neuroprotective effects, and to improve cognitive function .

Treatment of Multiple Sclerosis

Specific Scientific Field

This application falls under the field of Neurology .

Summary of the Application

Dmxb-A is being investigated for the treatment of multiple sclerosis .

Methods of Application or Experimental Procedures

Several studies have investigated the effects of Dmxb-A in various animal models of neurodegenerative diseases, including multiple sclerosis .

Results or Outcomes

Dmxb-A has been shown to have anti-inflammatory and neuroprotective effects, and to improve cognitive function .

Orientations Futures

DMXB-A has been shown to enhance memory and cognitive function and has been studied for its potential therapeutic uses, particularly in the treatment of neurodegenerative diseases and psychiatric disorders . It is currently in clinical trials to determine whether it can ameliorate cognitive problems associated with schizophrenia .

Propriétés

IUPAC Name

3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3,4-dihydro-2H-pyridin-6-yl]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2.2ClH/c1-22-17-8-7-14(18(12-17)23-2)11-15-5-4-10-21-19(15)16-6-3-9-20-13-16;;/h3,6-9,11-13H,4-5,10H2,1-2H3;2*1H/b15-11+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKYFUGAAFLYJL-BXGYHSFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/2\CCCN=C2C3=CN=CC=C3)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GTS-21 dihydrochloride

CAS RN

156223-05-1
Record name 3-(2,4-dimethoxybenzylidene)anabaseine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156223051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dmxb-A
Reactant of Route 2
Dmxb-A
Reactant of Route 3
Dmxb-A
Reactant of Route 4
Dmxb-A
Reactant of Route 5
Dmxb-A
Reactant of Route 6
Dmxb-A

Citations

For This Compound
609
Citations
R Freedman, A Olincy, RW Buchanan… - American Journal of …, 2008 - Am Psychiatric Assoc
… mg bid of DMXB-A, and nine received 150 mg bid of DMXB-A. The … DMXB-A and increased with 150 mg bid of DMXB-A. Two domains significantly improved over baseline with DMXB-A …
Number of citations: 501 ajp.psychiatryonline.org
JK Simosky, KE Stevens, WR Kem, R Freedman - Biological psychiatry, 2001 - Elsevier
… DMXB-A after oral administration are required. Our experiments assessed the ability of intragastrically administered DMXB-A … Antagonist studies were performed to reconfirm DMXB-A’s …
Number of citations: 140 www.sciencedirect.com
JR Tregellas, J Tanabe, DC Rojas, S Shatti, A Olincy… - Biological …, 2011 - Elsevier
… This study examined the effects of DMXB-A on … of DMXB-A on default network activity in patients with schizophrenia. We tested the hypothesis that, compared with placebo, DMXB-A …
Number of citations: 118 www.sciencedirect.com
WR Kem, A Olincy, L Johnson, J Harris… - …, 2018 - nature.com
… )-anabaseine (DMXB-A) using the Repeatable Battery for the … to permit daily dosing, DMXB-A has an exceptionally short half… extended-release formulation of DMXB-A, the same partial …
Number of citations: 36 www.nature.com
A Olincy, JG Harris, LL Johnson… - Archives of general …, 2006 - jamanetwork.com
… Relationship between plasma levels of 3-[(2,4-dimethoxy)benzylidene]anabaseine (DMXB-A) and its metabolite, 4-OH DMXB-A. A quadratic polynomial model for all values is shown (r …
Number of citations: 643 jamanetwork.com
HC O'Neill, K Rieger, WR Kem, KE Stevens - Psychopharmacology, 2003 - Springer
Rationale Impaired auditory gating is common in schizophrenic patients. Evidence suggests that this deficit is related to a reduced number of α 7 nicotinic receptors and therefore …
Number of citations: 75 link.springer.com
JR Tregellas, A Olincy, L Johnson, J Tanabe… - …, 2010 - nature.com
… DMXB-A was synthesized and placed into capsules as previously described (Freedman et al… placebo, 75 mg bid of DMXB-A, or 150 mg bid of DMXB-A. Both patients and investigators, …
Number of citations: 55 www.nature.com
DF Wong, H Kuwabara, AG Horti… - International Journal …, 2018 - academic.oup.com
… inhibition after oral administration of 150 mg DMXB-A. From reduction of binding potentials, … receptor by DMXB-A at 17% to 49% for plasma concentrations at 60 to 200 nM DMXB-A. In …
Number of citations: 48 academic.oup.com
DF Wong, H Kuwabara, M Pomper, DP Holt… - Molecular imaging and …, 2014 - Springer
… DMXB-A or GTS-21) was the first selective α7-nAChR agonist that demonstrated cognitive enhancement in patients with SCZ [53, 54]. Currently, DMXB-A … mice brain with DMXB-A and …
Number of citations: 74 link.springer.com
AS Lewis, A Olincy, RW Buchanan, WR Kem… - Schizophrenia …, 2018 - ncbi.nlm.nih.gov
… ) DMXB-A (75 mg or 150 mg) or placebo, with one-week placebo washout periods between treatment arms. DMXB-A drug … on affect subscale scores, with DMXB-A 150 mg bid differing …
Number of citations: 7 www.ncbi.nlm.nih.gov

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.